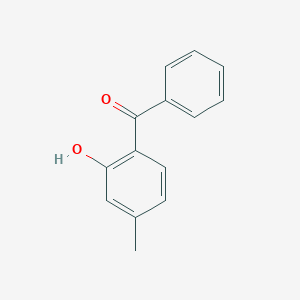

2-Hydroxy-4-methylbenzophenone

Description

The exact mass of the compound 2-Hydroxy-4-methylbenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-4-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZCNUWGIVQQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184970 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3098-18-8 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzophenone, a substituted aromatic ketone. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications, with a focus on its relevance to the fields of chemical research and drug development.

Core Chemical and Physical Properties

2-Hydroxy-4-methylbenzophenone, with the CAS number 3098-18-8, is a solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 3098-18-8 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point | 234°C at 15 mmHg | |

| Solubility | Soluble in Methanol | |

| UV max (Methanol, pH 11) | 375 nm | [3] |

Synthesis of 2-Hydroxy-4-methylbenzophenone

The synthesis of 2-Hydroxy-4-methylbenzophenone can be effectively achieved through the Fries rearrangement of m-cresyl benzoate. This electrophilic substitution reaction involves the migration of the benzoyl group from the phenolic ester to the aromatic ring of the cresol moiety, primarily at the ortho position to the hydroxyl group, facilitated by a Lewis acid catalyst.

Experimental Protocol: Fries Rearrangement of m-Cresyl Benzoate

Materials:

-

m-Cresyl benzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresyl benzoate (1 equivalent) in nitrobenzene.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise while stirring. An exothermic reaction will occur.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and 5% hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with 5% hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-4-methylbenzophenone.

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Nitrobenzene is toxic and should be handled with care.

Synthesis Workflow

Caption: Synthesis of 2-Hydroxy-4-methylbenzophenone via Fries Rearrangement.

Potential Applications in Research and Development

While specific biological activities and signaling pathway involvement for 2-Hydroxy-4-methylbenzophenone are not extensively documented in publicly available literature, its structural motif as a substituted benzophenone suggests potential areas for investigation by researchers and drug development professionals.

Benzophenone derivatives are known to possess a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The presence of a hydroxyl group and a methyl group on the phenyl ring of 2-Hydroxy-4-methylbenzophenone can influence its electronic and steric properties, potentially leading to interactions with biological targets.

Furthermore, hydroxybenzophenones are valuable intermediates in organic synthesis. The hydroxyl and ketone functionalities can be further modified to create more complex molecules with potential therapeutic applications. For instance, the hydroxyl group can be alkylated or acylated, and the ketone can undergo reactions such as reduction, oximation, or Wittig reactions, providing a scaffold for the synthesis of a library of compounds for biological screening.

It is important to distinguish 2-Hydroxy-4-methylbenzophenone from the structurally similar and widely studied UV absorber, 2-Hydroxy-4-methoxybenzophenone (Oxybenzone). While both are benzophenone derivatives, their differing substituents (methyl vs. methoxy) can lead to distinct physical, chemical, and biological properties. Much of the available toxicological and biological data pertains to 2-Hydroxy-4-methoxybenzophenone and should not be directly extrapolated to 2-Hydroxy-4-methylbenzophenone.[4][5][6]

Conclusion

2-Hydroxy-4-methylbenzophenone is a readily synthesizable organic compound with well-defined chemical and physical properties. While its biological profile is not yet thoroughly elucidated, its structural features make it an interesting candidate for further investigation in medicinal chemistry and as a versatile intermediate in organic synthesis. The provided experimental protocol for its synthesis via the Fries rearrangement offers a reliable method for its preparation in a laboratory setting. Further research is warranted to explore the full potential of this compound in drug discovery and development.

References

- 1. 2-Hydroxy-4-methylbenzophenone AldrichCPR 3098-18-8 [sigmaaldrich.com]

- 2. Benzophenone, 2-hydroxy-4-methyl- | C14H12O2 | CID 137824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-4-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-4-methylbenzophenone, a valuable compound in various chemical and pharmaceutical applications. This document details established synthetic routes, complete with experimental protocols, and presents a thorough characterization of the final product through various analytical techniques. All quantitative data is summarized in structured tables for ease of reference and comparison.

Synthesis of 2-Hydroxy-4-methylbenzophenone

Two primary and effective methods for the synthesis of 2-Hydroxy-4-methylbenzophenone are the Friedel-Crafts acylation of m-cresol and the Fries rearrangement of m-cresyl benzoate. Both methods offer distinct advantages and are detailed below.

Method 1: Friedel-Crafts Acylation of m-Cresol

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this synthesis, m-cresol is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The hydroxyl group of m-cresol directs the incoming benzoyl group primarily to the ortho position due to its activating and ortho-, para-directing effects.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a calcium chloride guard tube, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) to a solution of m-cresol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

-

Addition of Benzoyl Chloride: Cool the mixture in an ice bath (0-5 °C). Add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel with constant stirring over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 5% sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 2-Hydroxy-4-methylbenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis Pathway: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of m-cresol with benzoyl chloride.

Method 2: Fries Rearrangement of m-Cresyl Benzoate

The Fries rearrangement is another powerful method for synthesizing hydroxyaryl ketones. This reaction involves the rearrangement of a phenolic ester, in this case, m-cresyl benzoate, to the corresponding ortho- and para-hydroxy ketones, catalyzed by a Lewis acid. The ratio of ortho to para isomers can be influenced by the reaction temperature.

-

Synthesis of m-Cresyl Benzoate:

-

In a round-bottom flask, dissolve m-cresol (1.0 equivalent) in pyridine or an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

-

After the addition, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into cold water and extract the m-cresyl benzoate with an organic solvent. Wash the organic layer, dry it, and remove the solvent to obtain the ester.

-

-

Fries Rearrangement:

-

Reaction Setup: Place the prepared m-cresyl benzoate (1.0 equivalent) and a Lewis acid such as anhydrous aluminum chloride (1.2-1.5 equivalents) in a round-bottom flask equipped with a condenser.

-

Reaction: Heat the mixture in an oil bath. For preferential formation of the ortho isomer (2-Hydroxy-4-methylbenzophenone), maintain a higher temperature (typically 120-160 °C). For the para isomer, lower temperatures are generally favored. The reaction is typically run for several hours.

-

Work-up and Purification: Follow the same work-up and purification procedures as described in the Friedel-Crafts acylation method (steps 4-8).

-

Synthesis Pathway: Fries Rearrangement

Caption: Synthesis of 2-Hydroxy-4-methylbenzophenone via Fries rearrangement.

Characterization of 2-Hydroxy-4-methylbenzophenone

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Hydroxy-4-methylbenzophenone. The following tables summarize the key physical and spectral data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not specified in search results | |

| CAS Number | 3098-18-8 | [1] |

Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found for 2-Hydroxy-4-methylbenzophenone in the provided search results. |

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly found for 2-Hydroxy-4-methylbenzophenone in the provided search results. |

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3500 | O-H stretch (phenolic) |

| ~1630 | C=O stretch (ketone) |

| ~1400-1600 | C=C stretch (aromatic) |

| ~1100-1300 | C-O stretch |

| m/z | Assignment |

| 212.08 | [M]⁺ (Molecular Ion) |

| Other fragmentation data not detailed in search results. |

| λmax (nm) | Solvent |

| 375 | MeOH (pH 11)[2] |

Experimental Workflow: Characterization

Caption: General workflow for the characterization of the synthesized product.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled with care in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Benzoyl chloride is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.

-

The solvents used, such as dichloromethane and carbon disulfide , are volatile and have associated health risks. Ensure adequate ventilation and handle them in a fume hood.

-

Standard laboratory safety practices should be followed at all times.

This technical guide provides a foundational understanding of the synthesis and characterization of 2-Hydroxy-4-methylbenzophenone. Researchers are encouraged to consult the primary literature for further details and to adapt the described protocols to their specific laboratory conditions.

References

An In-depth Technical Guide to the UV Absorption Spectrum of 2-Hydroxy-4-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the ultraviolet (UV) absorption properties of benzophenone-derivatives, with a specific focus on 2-Hydroxy-4-methylbenzophenone. Due to the limited availability of specific spectral data for 2-Hydroxy-4-methylbenzophenone in publicly accessible literature, this document presents data for the closely related and well-studied analogue, 2-Hydroxy-4-methoxybenzophenone, to provide a representative understanding of the UV absorption profile. This guide includes a summary of quantitative spectral data, a detailed experimental protocol for obtaining UV-Vis absorption spectra, and a visual representation of the experimental workflow.

Introduction to Benzophenones as UV Absorbers

Benzophenones are a class of aromatic ketones that are widely utilized as UV absorbers in a variety of applications, including sunscreens, plastics, and coatings, to protect against photodegradation. Their efficacy stems from their molecular structure, which allows for the efficient absorption of UV radiation. Upon absorption of UV light, the benzophenone molecule is promoted to an excited electronic state. It then dissipates this energy through non-radiative pathways, such as heat, thereby preventing the UV radiation from reaching and damaging the underlying material or human skin.

The UV absorption spectrum of a benzophenone derivative is characterized by strong absorption bands in the UVA (315–400 nm) and UVB (280–315 nm) regions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the specific substituents on the benzophenone core. Hydroxy and alkoxy groups, in particular, play a crucial role in enhancing the UV-absorbing properties of these molecules.

UV Absorption Spectrum of Benzophenone Derivatives

The UV absorption of these compounds is characterized by multiple bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The solvent environment can also influence the position and intensity of these absorption bands.

Quantitative UV Absorption Data

The following table summarizes the available quantitative UV absorption data for 2-Hydroxy-4-methoxybenzophenone and the related 2,4-Dihydroxybenzophenone to provide a comprehensive overview of the expected spectral characteristics.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 2-Hydroxy-4-methoxybenzophenone | Not Specified | 290 | 20,381[1] |

| 2,4-Dihydroxybenzophenone | Methanol | 242, 290, 338 | Not Reported |

| 2,4-Dihydroxybenzophenone | Ethanol | 322.0 | Not Reported |

Note: The data for 2,4-Dihydroxybenzophenone is included to illustrate the typical multi-peak absorption profile of 2-hydroxy-substituted benzophenones in polar protic solvents.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for the determination of the UV-Vis absorption spectrum of a solid organic compound such as 2-Hydroxy-4-methylbenzophenone.

Materials and Equipment

-

Analyte: 2-Hydroxy-4-methylbenzophenone (or other benzophenone derivative) powder

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane). The choice of solvent is critical as it can influence the absorption spectrum.

-

Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Analytical balance: Accurate to at least 0.1 mg

-

Spatula and weighing paper

-

Pipettes and bulbs

-

UV-Vis Spectrophotometer: Double-beam instrument is preferred.

-

Quartz cuvettes: 1 cm path length, matched pair.

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of the benzophenone derivative (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the weighed powder into a volumetric flask of an appropriate size (e.g., 100 mL).

-

Add a small amount of the chosen spectroscopic grade solvent to the flask and swirl to dissolve the compound completely.

-

Once dissolved, fill the flask to the calibration mark with the solvent. Stopper the flask and invert it several times to ensure a homogenous solution.

-

Calculate the exact molar concentration of the stock solution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions of different concentrations. This is important for determining the molar absorptivity accurately and ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

For example, pipette 1 mL, 2 mL, 5 mL, and 10 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.

-

-

Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow the instrument to warm up for the manufacturer-recommended time (typically 15-30 minutes).

-

Set the desired wavelength range for the scan (e.g., 200 - 450 nm).

-

Fill a matched pair of quartz cuvettes with the pure solvent to be used as the reference (blank).

-

Place the cuvettes in the sample and reference holders of the spectrophotometer.

-

Perform a baseline correction or "auto-zero" with the solvent-filled cuvettes.

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for each of the prepared working solutions, starting from the most dilute and proceeding to the most concentrated.

-

-

Data Analysis:

-

From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).

-

Using the absorbance value at each λmax for the different concentrations, verify the linearity of absorbance with concentration (Beer-Lambert Law).

-

Calculate the molar absorptivity (ε) for each absorption maximum using the Beer-Lambert Law equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis absorption spectrum.

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion

This technical guide has provided an overview of the UV absorption characteristics of 2-hydroxy-substituted benzophenones, using 2-Hydroxy-4-methoxybenzophenone as a representative example due to the scarcity of specific data for 2-Hydroxy-4-methylbenzophenone. The provided quantitative data and detailed experimental protocol offer a solid foundation for researchers and professionals working with these compounds. The methodologies described herein can be applied to accurately characterize the UV-Vis absorption properties of 2-Hydroxy-4-methylbenzophenone and other related UV absorbers, which is essential for their effective application in drug development and materials science.

References

An In-depth Technical Guide to the Photochemical Mechanism of 2-Hydroxy-4-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core photochemical mechanism of 2-Hydroxy-4-methylbenzophenone, a compound widely utilized for its UV-absorbing and photostabilizing properties. Understanding this mechanism is critical for its effective application in protecting materials, including pharmaceutical formulations, from photodegradation.

Core Photochemical Mechanism: Efficient Energy Dissipation

The remarkable photostability of 2-Hydroxy-4-methylbenzophenone and related 2-hydroxybenzophenone derivatives stems from an efficient, cyclic photochemical process that allows for the rapid and harmless dissipation of absorbed ultraviolet (UV) radiation. The cornerstone of this mechanism is an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT).

The process can be delineated into four key stages:

-

UV Photon Absorption: The molecule, existing in its stable ground state (Enol, S₀), absorbs a high-energy UV photon. This absorption excites the molecule to a higher energy singlet state (Enol, S₁).

-

Excited-State Intramolecular Proton Transfer (ESIPT): Immediately following excitation, an ultrafast and reversible intramolecular proton transfer occurs. The acidic proton of the hydroxyl group (-OH) is transferred to the carbonyl oxygen (=O), facilitated by a pre-existing intramolecular hydrogen bond.[1][2][3] This creates an excited-state keto-tautomer (Keto, S₁). This process is exceptionally rapid, occurring on the femtosecond to picosecond timescale, which outcompetes slower, potentially damaging processes like fluorescence or intersystem crossing.

-

Non-Radiative Decay: The excited keto-tautomer is energetically unstable and rapidly returns to its ground state (Keto, S₀). This energy relaxation occurs primarily through non-radiative pathways, such as vibrational relaxation, effectively converting the absorbed UV energy into thermal energy (heat). This step is crucial as it avoids the emission of harmful radiation or the formation of reactive species.

-

Reverse Proton Transfer: Once in the ground state, the keto-tautomer is less stable than the enol form. A rapid reverse proton transfer occurs, regenerating the original enol structure in its ground state. The molecule is now ready to absorb another UV photon, completing the cycle.

This efficient cycle of energy dissipation is what makes 2-hydroxybenzophenones excellent photostabilizers. They function as molecular heat sinks, absorbing damaging UV radiation and releasing it as harmless, low-energy heat without undergoing significant chemical change themselves.[4][5]

Caption: The ESIPT cycle of 2-Hydroxy-4-methylbenzophenone.

Photophysical Data Overview

Specific quantitative photophysical data for 2-Hydroxy-4-methylbenzophenone is not extensively published. However, by examining closely related analogs like 4-hydroxybenzophenone (4BPOH) and 2-hydroxy-4-methoxybenzophenone, we can infer its general properties. The key characteristic is a very low fluorescence quantum yield due to the dominance of the ultrafast ESIPT pathway.

| Photophysical Parameter | Description | Typical Value for Related Hydroxybenzophenones | Significance |

| Absorption Maximum (λmax) | Wavelength of maximum UV light absorption. | ~325-350 nm | Corresponds to the UV-A range, making it effective in sunscreens and material protection. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted via fluorescence to photons absorbed. | Very low (< 0.01) | Indicates that the ESIPT and non-radiative decay pathway is overwhelmingly dominant over fluorescence.[6] |

| Excited State Lifetime (τ) | The average time the molecule spends in the excited state. | Picoseconds (ps) | The extremely short lifetime of the S₁ state is a direct consequence of the ultrafast ESIPT process. |

| Triplet Quantum Yield (ΦT) | The efficiency of forming the triplet excited state. | Low | A low yield is crucial to prevent triplet-state-mediated photodegradation or sensitization of other molecules.[6] |

Note: Values are illustrative and based on data for related hydroxybenzophenone compounds. Specific values for 2-Hydroxy-4-methylbenzophenone may vary.

Key Experimental Protocols

The elucidation of the photochemical mechanism relies on advanced spectroscopic techniques capable of resolving processes on ultrafast timescales.

Transient Absorption Spectroscopy (TAS)

Transient Absorption Spectroscopy is the primary tool for directly observing the short-lived intermediates in the photochemical cycle.

Methodology:

-

Sample Preparation: A solution of 2-Hydroxy-4-methylbenzophenone is prepared in a suitable, spectroscopically transparent solvent (e.g., acetonitrile, cyclohexane) in a cuvette.

-

Pump Pulse Excitation: The sample is excited by an ultrashort laser pulse (the "pump" pulse) at a wavelength within the molecule's absorption band (e.g., ~340 nm). This pulse initiates the photochemical process by promoting molecules to the S₁ state.

-

Probe Pulse: A second, broad-spectrum, time-delayed "probe" pulse (typically a white-light continuum) is passed through the sample.

-

Detection: The change in absorbance of the probe light is measured as a function of wavelength and as a function of the time delay between the pump and probe pulses.

-

Data Analysis: By monitoring the appearance and decay of new absorption signals, the lifetimes of the excited enol (S₁) and keto (S₁ and S₀) states can be determined. For instance, the excited keto-tautomer often has a distinct absorption profile that can be tracked over its picosecond lifetime.[6][7]

Caption: Generalized workflow for a pump-probe transient absorption experiment.

Steady-State and Time-Resolved Fluorescence Spectroscopy

This technique is used to quantify the efficiency of the ESIPT process by measuring the competing fluorescence process.

Methodology:

-

Steady-State Measurement: The sample is excited with a continuous light source at a fixed wavelength. The resulting fluorescence emission across a range of wavelengths is measured. A very weak fluorescence signal is characteristic of an efficient ESIPT molecule.[8]

-

Time-Resolved Measurement: The sample is excited with a picosecond laser pulse. The decay of the fluorescence intensity over time is measured using a technique like Time-Correlated Single Photon Counting (TCSPC).

-

Data Analysis: The fluorescence quantum yield (ΦF) is calculated from the steady-state spectrum relative to a known standard. The fluorescence lifetime (τF) is determined by fitting the decay curve from the time-resolved measurement. A very short lifetime confirms that the excited state is rapidly depopulated by a non-radiative process, namely ESIPT.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 4. 2-Hydroxy-4-methoxybenzophenone [chembk.com]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. researchgate.net [researchgate.net]

- 7. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 2-Hydroxy-4-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Hydroxy-4-methylbenzophenone in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and detailed experimental protocols for determining solubility. Additionally, a general workflow for the synthesis of this compound is presented.

Introduction to 2-Hydroxy-4-methylbenzophenone

2-Hydroxy-4-methylbenzophenone is an organic compound that belongs to the benzophenone family, which are widely used as UV stabilizers in plastics, coatings, and cosmetic formulations. The solubility of this compound is a critical parameter for its application in various formulations, affecting its efficacy and stability. Understanding its behavior in different organic solvents is essential for researchers and professionals in materials science and drug development.

Solubility of 2-Hydroxy-4-methylbenzophenone and Related Compounds

| Compound Name | Solvent | Solubility Description |

| 2-Hydroxy-4-methylbenzophenone | Methanol | Soluble[1] |

| 2,4-Dihydroxybenzophenone (analog) | Alcohol, Ether, Glacial Acetic Acid | Easily Soluble[2] |

| Cold Benzene | Scarcely Soluble | |

| Ethanol, Methanol, Methyl Ethyl Ketone, Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| Water | Practically Insoluble | |

| 2-Hydroxy-4-methoxybenzophenone (analog) | Most Organic Solvents | Easily Soluble |

| Chloroform (heated) | Slightly Soluble[3] | |

| Methanol (heated) | Slightly Soluble[3] | |

| Water | Insoluble |

Experimental Protocol: Determination of Solubility via Gravimetric Method

The following is a detailed methodology for determining the solubility of 2-Hydroxy-4-methylbenzophenone in a given organic solvent using the gravimetric method. This protocol is adapted from established methods for determining the solubility of benzophenone and other organic compounds.[4][5]

Objective: To quantitatively determine the solubility of 2-Hydroxy-4-methylbenzophenone in a selected organic solvent at a specific temperature.

Materials:

-

2-Hydroxy-4-methylbenzophenone (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 2-Hydroxy-4-methylbenzophenone to a vial containing a known volume of the selected organic solvent. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic water bath or incubator set to the desired temperature. d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation. c. Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Transfer the filtered, clear solution to a pre-weighed evaporating dish or beaker. b. Record the exact weight of the dish with the solution. c. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C). A vacuum oven can be used for more sensitive compounds or to expedite drying. d. Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature. e. Weigh the dish containing the dry solute. f. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation of Solubility: a. Calculate the mass of the solute by subtracting the weight of the empty dish from the final constant weight of the dish with the dried solute. b. The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Workflow: Synthesis of 2-Hydroxy-4-methylbenzophenone

The following diagram illustrates a general workflow for the synthesis of 2-Hydroxy-4-methylbenzophenone, adapted from synthetic procedures for related benzophenone derivatives.[2][3][6] This typically involves a Friedel-Crafts acylation reaction.

Caption: General Synthesis Workflow for 2-Hydroxy-4-methylbenzophenone.

Conclusion

This technical guide has provided a summary of the available qualitative solubility information for 2-Hydroxy-4-methylbenzophenone and its analogs. In the absence of precise quantitative data, a detailed experimental protocol for determining solubility using the gravimetric method has been presented to enable researchers to generate this critical data in-house. Furthermore, a general synthesis workflow has been outlined. This information serves as a valuable resource for scientists and professionals working with 2-Hydroxy-4-methylbenzophenone, facilitating its effective use in various applications.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE CAS#: 1641-17-4 [m.chemicalbook.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

2-Hydroxy-4-methylbenzophenone molecular weight and formula

An In-depth Technical Guide on 2-Hydroxy-4-methylbenzophenone

This guide provides an overview of the fundamental physicochemical properties of 2-Hydroxy-4-methylbenzophenone, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Hydroxy-4-methylbenzophenone, a substituted benzophenone, possesses distinct molecular characteristics crucial for its application in various scientific fields. A summary of its core properties is presented below.

| Property | Value | Source |

| Molecular Formula | C14H12O2 | [1][2] |

| Molecular Weight | 212.24 g/mol | [1] |

| Monoisotopic Mass | 212.083729621 Da | [1][2] |

Structural and Chemical Identity

The structural arrangement of 2-Hydroxy-4-methylbenzophenone underlies its chemical behavior and interactions.

Figure 1. Relationship between 2-Hydroxy-4-methylbenzophenone and its molecular properties.

References

Spectroscopic Profile of 2-Hydroxy-4-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the organic compound 2-Hydroxy-4-methylbenzophenone (C₁₄H₁₂O₂), a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the key spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides detailed experimental protocols for obtaining these spectra.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of 2-Hydroxy-4-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 2-Hydroxy-4-methylbenzophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectroscopic Data for 2-Hydroxy-4-methylbenzophenone

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Note: Specific peak assignments for ¹H and ¹³C NMR are based on computational predictions and comparison with similar benzophenone structures, as explicit experimental data was not found in the provided search results.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Hydroxy-4-methylbenzophenone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Broad band, ~3000-3400 | O-H stretch (phenolic hydroxyl group) |

| ~3060 | C-H stretch (aromatic) |

| ~2920 | C-H stretch (methyl group) |

| ~1630 | C=O stretch (benzophenone ketone) |

| ~1580, 1480, 1440 | C=C stretch (aromatic rings) |

| ~1250 | C-O stretch (phenol) |

| ~820 | C-H bend (aromatic, para-substituted) |

Note: The IR data is predicted based on the functional groups present in the molecule, as a specific peak list was not available in the search results.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Hydroxy-4-methylbenzophenone

| m/z | Interpretation |

| 212 | Molecular Ion [M]⁺ |

| 135 | [M - C₆H₅O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is a prediction based on the structure of 2-Hydroxy-4-methylbenzophenone and common fragmentation pathways for benzophenones.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-Hydroxy-4-methylbenzophenone are provided below. These protocols are generalized for aromatic ketones and may require optimization for specific instrumentation.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Hydroxy-4-methylbenzophenone.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for ¹H), and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (typically 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Hydroxy-4-methylbenzophenone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of 2-Hydroxy-4-methylbenzophenone in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

For some applications, derivatization (e.g., silylation) may be necessary to increase the volatility and thermal stability of the analyte.

2. Instrumentation and Data Acquisition:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms column).

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The injector and transfer line temperatures should be set appropriately to ensure efficient vaporization and transfer of the analyte without degradation.

-

The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV.

-

Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 2-Hydroxy-4-methylbenzophenone.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-Hydroxy-4-methylbenzophenone.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxy-4-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Hydroxy-4-methylbenzophenone, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related benzophenone derivatives to project its likely thermal behavior. This document covers key aspects including thermal stability, potential decomposition products, and kinetic parameters. Standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are detailed to facilitate further research. The guide also includes visualizations of experimental workflows and potential decomposition pathways to aid in the understanding of the material's properties under thermal stress.

Introduction

2-Hydroxy-4-methylbenzophenone is a substituted benzophenone. The benzophenone scaffold is found in many molecules of industrial and pharmaceutical importance, where they are often utilized for their ability to absorb UV radiation.[1] Understanding the thermal stability of such compounds is critical for ensuring product safety, determining shelf-life, and establishing appropriate storage and handling conditions. Thermal decomposition can lead to the formation of degradation products that may be inactive, toxic, or otherwise undesirable. This guide aims to provide a thorough understanding of the thermal properties of 2-Hydroxy-4-methylbenzophenone.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-4-methylbenzophenone is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.24 g/mol | [2] |

| IUPAC Name | (2-hydroxy-4-methylphenyl)(phenyl)methanone | [2] |

| CAS Number | 3098-18-8 | |

| Appearance | Solid |

Thermal Stability and Decomposition Analysis

It is anticipated that 2-Hydroxy-4-methylbenzophenone exhibits good thermal stability, likely decomposing at temperatures above 200°C. The decomposition process is expected to be an endothermic event. Thermal degradation of a copolymer containing 2-hydroxy, 4-methoxybenzophenone showed a multi-step decomposition process.[3]

Projected Thermogravimetric Analysis (TGA) Data

The following table presents a hypothetical, yet representative, summary of TGA data for 2-Hydroxy-4-methylbenzophenone, based on the behavior of similar compounds.

| Parameter | Projected Value |

| Onset of Decomposition (T_onset) | > 200 °C |

| Temperature of Maximum Decomposition Rate (T_max) | 250 - 350 °C |

| Final Residue at 600 °C | < 5% |

Projected Differential Scanning Calorimetry (DSC) Data

DSC analysis would provide information on the melting point and enthalpy of fusion, as well as any other phase transitions. For a related compound, 2-hydroxy-4-methoxybenzophenone, the enthalpy of fusion has been determined.[4]

| Parameter | Projected Value |

| Melting Point (T_m) | ~60-70 °C |

| Enthalpy of Fusion (ΔH_fus) | 20 - 30 kJ/mol |

| Decomposition | Endothermic peak following melting |

Decomposition Products and Pathway

Upon thermal decomposition, benzophenone derivatives are expected to break down into smaller, more volatile fragments. The primary decomposition products are likely to be carbon monoxide (CO) and carbon dioxide (CO₂), along with other aromatic and aliphatic fragments resulting from the cleavage of the benzophenone structure. The study of thermal degradation of a cured aldehyde-functional benzoxazine detected benzophenone compounds and carbon monoxide as pyrolysis products.[5]

A simplified, hypothetical decomposition pathway is illustrated below. The initial step would likely involve the cleavage of the bond between the carbonyl group and one of the phenyl rings.

Caption: Hypothetical thermal decomposition pathway.

Kinetic Analysis

A kinetic analysis of the thermal decomposition of 2-Hydroxy-4-methylbenzophenone would provide crucial parameters such as the activation energy (Ea), which describes the minimum energy required for the decomposition reaction to occur. While no direct data exists for the target molecule, studies on the thermal degradation of a copolymer derived from 2-hydroxy, 4-methoxybenzophenone have calculated activation energies using methods like Sharp-Wentworth and Freeman-Carroll.[3] The activation energy for the decomposition of various pharmaceuticals has been found to have a mean of 98.6 kJ/mol.[6]

| Kinetic Parameter | Projected Value |

| Activation Energy (Ea) | 80 - 120 kJ/mol |

| Reaction Order (n) | ~1 |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a compound such as 2-Hydroxy-4-methylbenzophenone.

Thermogravimetric Analysis (TGA) Protocol

Caption: TGA experimental workflow.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Hydroxy-4-methylbenzophenone into a ceramic or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20 mL/min to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Caption: DSC experimental workflow.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.[7]

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Hydroxy-4-methylbenzophenone into an aluminum pan and hermetically seal it. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Atmosphere: Purge the sample and reference holders with high-purity nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (T_m) from the peak of the melting endotherm and calculate the enthalpy of fusion (ΔH_fus) by integrating the peak area.

Conclusion

This technical guide has provided a detailed, albeit projected, overview of the thermal stability and decomposition of 2-Hydroxy-4-methylbenzophenone. While direct experimental data is lacking, analysis of related benzophenone structures suggests that this compound possesses good thermal stability, with decomposition occurring at elevated temperatures. The primary decomposition products are anticipated to be CO, CO₂, and various organic fragments. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to obtain precise data for this compound. Further experimental investigation is highly recommended to validate the projected thermal properties and to fully characterize the decomposition pathway and kinetics. Such data will be invaluable for the safe and effective application of 2-Hydroxy-4-methylbenzophenone in various fields.

References

- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]

- 2. Benzophenone, 2-hydroxy-4-methyl- | C14H12O2 | CID 137824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. troindia.in [troindia.in]

- 4. Thermochemistry and gas-phase ion energetics of 2-hydroxy-4-methoxy-benzophenone (oxybenzone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. rroij.com [rroij.com]

In-depth Technical Guide: 2-Hydroxy-4-methylbenzophenone as a Type II Photoinitiator

To our valued user:

Following a comprehensive multi-step search for detailed information on 2-Hydroxy-4-methylbenzophenone for use in an in-depth technical guide, we must report a significant lack of specific quantitative data and established experimental protocols in the readily available scientific literature. While the existence and basic chemical properties of 2-Hydroxy-4-methylbenzophenone (CAS 3098-18-8) are confirmed, extensive research did not yield the specific photopolymerization kinetics, quantum yields, or detailed experimental methodologies required to construct the requested in-depth technical guide with the mandated data presentation and visualization.

The available literature primarily focuses on closely related and more commercially prevalent benzophenone derivatives, such as 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) and 4-Methylbenzophenone. Although these compounds share a similar structural backbone and function as Type II photoinitiators, directly extrapolating their specific quantitative data and reaction parameters to 2-Hydroxy-4-methylbenzophenone would be scientifically inaccurate and could be misleading for researchers and drug development professionals.

Therefore, we are unable to provide the requested in-depth technical guide with the specified core requirements at this time. We are committed to providing accurate and well-supported information, and in this instance, the necessary specific data for 2-Hydroxy-4-methylbenzophenone is not available through our extensive searches.

We recommend researchers interested in this specific compound conduct primary research to determine its photophysical properties and efficacy as a Type II photoinitiator. This would involve experiments such as UV-Vis spectroscopy, real-time Fourier-transform infrared (RT-FTIR) spectroscopy, and photo-differential scanning calorimetry (photo-DSC) to characterize its absorption spectrum and polymerization kinetics.

An In-depth Technical Guide to the Excited States and Energy Transfer of 2-Hydroxy-4-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excited state dynamics and energy transfer mechanisms of 2-Hydroxy-4-methylbenzophenone. Given the limited specific quantitative data for this exact molecule in publicly accessible literature, this guide synthesizes information from closely related 2-hydroxybenzophenone derivatives to elucidate the fundamental photophysical and photochemical processes. This document is intended to serve as a valuable resource for researchers in drug development, materials science, and photochemistry.

Introduction to 2-Hydroxy-4-methylbenzophenone

2-Hydroxy-4-methylbenzophenone is a member of the benzophenone family of organic compounds, which are widely recognized for their ultraviolet (UV) absorbing properties. The presence of the ortho-hydroxyl group is a key structural feature that dictates its photophysical behavior, primarily through a process known as Excited State Intramolecular Proton Transfer (ESIPT). This process is central to its efficacy as a photostabilizer, as it provides an efficient pathway for the dissipation of absorbed UV energy, thereby minimizing photodegradation. Understanding the intricate details of its excited states and energy transfer pathways is crucial for optimizing its applications and for the development of novel photoprotective agents.

Photophysical and Photochemical Processes

Upon absorption of UV radiation, 2-Hydroxy-4-methylbenzophenone is promoted to an excited electronic state. The subsequent relaxation of this excited state can occur through several competing pathways, which are best visualized using a Jablonski diagram. The dominant deactivation pathway for 2-hydroxybenzophenones is the ESIPT mechanism.

Jablonski Diagram and Key Transitions

The following Jablonski diagram illustrates the principal photophysical processes for a typical 2-hydroxybenzophenone.

Caption: Simplified Jablonski diagram for 2-Hydroxy-4-methylbenzophenone.

Excited State Intramolecular Proton Transfer (ESIPT)

The hallmark of 2-hydroxybenzophenones is the ultrafast ESIPT process.[1][2][3] Upon excitation to the first excited singlet state (S1) of the enol tautomer, a proton is rapidly transferred from the hydroxyl group to the carbonyl oxygen. This transfer occurs on a femtosecond to picosecond timescale and results in the formation of an excited keto tautomer. This keto tautomer is energetically more stable in the excited state.

The ESIPT process is a highly efficient, non-radiative deactivation channel that funnels the absorbed energy into a lower energy state. The excited keto tautomer can then relax to its ground state via fluorescence or non-radiative decay, releasing the energy as heat. This rapid and efficient energy dissipation pathway is what imparts photostability to this class of compounds.

References

- 1. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 2. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy-Dependent Emission - PubMed [pubmed.ncbi.nlm.nih.gov]

potential industrial applications of 2-Hydroxy-4-methylbenzophenone

An In-depth Technical Guide to the Industrial Applications of 2-Hydroxy-4-methoxybenzophenone

Introduction

This technical guide provides a comprehensive overview of the industrial applications, chemical properties, synthesis, and safety considerations of 2-Hydroxy-4-methoxybenzophenone. It is important to note that while the initial topic specified 2-Hydroxy-4-methylbenzophenone, the vast majority of scientific literature and industrial documentation pertains to the closely related and commercially significant compound, 2-Hydroxy-4-methoxybenzophenone (also known as Oxybenzone or Benzophenone-3). Due to the extensive availability of data for the methoxy derivative, this guide will focus on this compound, which is a broad-spectrum ultraviolet (UV) absorber. Its ability to absorb UVA and UVB radiation makes it an invaluable additive in a wide array of industrial and consumer products, primarily for preventing photodegradation and protecting materials from the damaging effects of sunlight.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the formulation, application, and mechanistic understanding of this versatile UV absorber.

Physicochemical and Spectroscopic Properties

2-Hydroxy-4-methoxybenzophenone is a light yellow crystalline powder. Its fundamental properties are summarized in the table below, providing a quantitative basis for its application in various formulations.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| CAS Number | 131-57-7 | [1] |

| Melting Point | 62-64 °C | |

| Boiling Point | 150-160 °C at 5 mmHg | |

| Solubility | Soluble in 95% ethanol (50 mg/mL), chloroform, and methanol (slightly, heated); Insoluble in water. | [2][3] |

| pKa | 7.56 ± 0.35 | [1] |

| LogP | 4.100 (est) | [2] |

| UV Absorption Range | 290-400 nm (UVA and UVB) | [1][4] |

Core Industrial Applications

The primary industrial application of 2-Hydroxy-4-methoxybenzophenone is as a UV light stabilizer.[4] Its efficacy stems from its molecular structure, which allows for the efficient absorption of UV radiation and its dissipation as harmless thermal energy.

Polymer and Plastics Stabilization

2-Hydroxy-4-methoxybenzophenone is extensively used to protect a variety of plastics and polymers from degradation caused by UV exposure.[4][5] This degradation can manifest as discoloration (yellowing), embrittlement, and loss of mechanical strength.[6] It is particularly effective in:

It is typically incorporated into the polymer matrix at concentrations ranging from 0.1% to 0.5%.[1]

Coatings, Paints, and Inks

In the coatings industry, 2-Hydroxy-4-methoxybenzophenone is added to paints, varnishes, and other finishes to protect the underlying material and the coating itself from photodegradation.[4] This helps to maintain the color and gloss of the finish over extended periods of outdoor exposure.

Cosmetics and Sunscreens

As a broad-spectrum UV filter, 2-Hydroxy-4-methoxybenzophenone is a common active ingredient in sunscreens and other personal care products like creams, lotions, and lipsticks.[8][9] It absorbs both UVA and UVB radiation, protecting the skin from sunburn and long-term sun damage. In the United States, the FDA approves its use in sunscreens at concentrations up to 6%.[10]

Photoinitiator Systems

In UV-curable inks, coatings, and adhesives, benzophenone and its derivatives can act as Type II photoinitiators.[11][12] Upon UV irradiation, they abstract a hydrogen atom from a synergist molecule (often a tertiary amine) to generate free radicals, which then initiate polymerization.[12][13]

Mechanism of UV Absorption and Photostabilization

The photostabilizing effect of 2-hydroxybenzophenones is attributed to a reversible keto-enol tautomerism that occurs upon absorption of UV radiation. This process allows for the efficient dissipation of absorbed energy as heat, preventing it from initiating degradative chemical reactions within the host material.

Caption: Mechanism of UV energy dissipation by 2-Hydroxy-4-methoxybenzophenone.

Experimental Protocols

Synthesis of 2-Hydroxy-4-methoxybenzophenone

A common method for the synthesis of 2-Hydroxy-4-methoxybenzophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene followed by selective demethylation.[2][8]

Materials:

-

p-Toluoyl chloride[2]

-

1,3-Dimethoxybenzene[2]

-

Aluminum chloride (AlCl₃)[2]

-

Chlorobenzene (solvent)[8]

-

Dimethylformamide (DMF)[8]

-

Hydrochloric acid (HCl)[8]

-

Sodium hydroxide (NaOH)[8]

-

Sodium bicarbonate (NaHCO₃)[8]

Procedure:

-

In a reaction vessel, add chlorobenzene and 1,3-dimethoxybenzene.[8]

-

Cool the mixture to 12°C in an ice bath.[8]

-

Gradually add aluminum chloride while keeping the temperature below 30°C.[8]

-

Slowly heat the reaction mixture to 115°C. Hydrogen chloride gas will evolve.[8]

-

At 105°C, slowly add dimethylformamide.[8]

-

Maintain the temperature at 115°C for a short period.[8]

-

Pour the reaction mixture into concentrated hydrochloric acid.[8]

-

Heat the acid mixture with steam to hydrolyze any unreacted material and then filter.[8]

-

Separate the organic (chlorobenzene) layer and wash it twice with hot water.[8]

-

Add a solution of sodium hydroxide to the chlorobenzene layer and remove the chlorobenzene via steam distillation.[8]

-

Filter the precipitate that forms during distillation.[8]

-

Cool the filtrate and acidify with hydrochloric acid to precipitate the crude product.[8]

-

Filter the solid, wash it with water until acid-free, and then treat with a sodium bicarbonate solution to remove any remaining acid.[8]

-

Wash the product with water again to remove bicarbonate and then dry to obtain 2-Hydroxy-4-methoxybenzophenone. A yield of approximately 75% can be expected.[8]

Caption: General workflow for the synthesis of 2-Hydroxy-4-methoxybenzophenone.

Incorporation into a Polymer Matrix (General Protocol)

This protocol provides a general guideline for incorporating 2-Hydroxy-4-methoxybenzophenone into a polymer like PVC.

Materials:

-

Polymer resin (e.g., PVC powder)

-

2-Hydroxy-4-methoxybenzophenone (0.1-0.5% by weight)

-

Other additives (e.g., plasticizers, heat stabilizers)

-

High-speed mixer or extruder

Procedure:

-

Thoroughly dry the polymer resin to remove any moisture.

-

In a high-speed mixer, blend the polymer resin with 2-Hydroxy-4-methoxybenzophenone and any other required additives until a homogeneous mixture is obtained. The concentration of the UV absorber should be calculated based on the desired level of protection.

-

The blend can then be processed using standard techniques such as extrusion, injection molding, or calendering.

-

During processing, ensure that the temperature profile is suitable for the polymer and does not cause degradation of the UV absorber. 2-Hydroxy-4-methoxybenzophenone exhibits good thermal stability up to 200°C.[4]

-

The final product will have enhanced resistance to UV degradation.

Safety and Toxicological Profile

While 2-Hydroxy-4-methoxybenzophenone is widely used, its safety profile is a subject of ongoing research.

-

Acute Toxicity: The acute oral toxicity is low, with an LD50 in rats greater than 12.8 g/kg.[14]

-

Irritation: It can cause contact dermatitis and urticaria in some individuals.[3][15] It is also reported to be an irritant to the eyes, respiratory system, and skin.[1]

-

Systemic Effects: Studies in rats and mice have shown that high doses administered in feed can lead to increased liver and kidney weights, and in some cases, renal lesions.[14][16]

-

Environmental Fate: Due to its widespread use in sunscreens, it is detected in water bodies and has raised concerns about its potential impact on aquatic ecosystems.

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

-

Avoid formation of dust and aerosols.[15]

-

Store in a tightly closed container in a dry and well-ventilated place.[15]

Conclusion

2-Hydroxy-4-methoxybenzophenone is a highly effective and versatile UV absorber with significant industrial applications in plastics, coatings, and cosmetics. Its ability to absorb a broad spectrum of UV radiation and dissipate the energy safely makes it a crucial additive for enhancing the durability and lifespan of numerous products. While its safety profile requires careful consideration and appropriate handling, its benefits in preventing photodegradation are well-established. Future research may focus on developing derivatives with improved safety profiles and enhanced performance characteristics.

References

- 1. chembk.com [chembk.com]

- 2. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE CAS#: 1641-17-4 [m.chemicalbook.com]

- 3. 2-HYDROXY-4-METHOXYBENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]

- 5. US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Hydroxy-4-methoxybenzophenone CAS No. 131-57-7 | Tintoll [uvabsorber.com]

- 8. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE | 1641-17-4 [chemicalbook.com]

- 9. Benzophenone-10 (2-hydroxy 4-methoxy-4-methylbenzophenone (Mexenone) Ingredient Allergy Safety Information [skinsafeproducts.com]

- 10. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator [sinocurechem.com]

- 13. researchgate.net [researchgate.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Toxicity Profile of 2-Hydroxy-4-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a summary of the available safety and toxicity data for 2-Hydroxy-4-methylbenzophenone (CAS No. 3098-18-8). It is crucial to distinguish this compound from the structurally similar and more extensively studied 2-Hydroxy-4-methoxybenzophenone (Oxybenzone, CAS No. 131-57-7). Publicly available toxicological data for 2-Hydroxy-4-methylbenzophenone is limited. The primary information available is derived from hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This document outlines the known hazards, highlights significant data gaps for other toxicological endpoints, and describes the standard experimental protocols relevant to the identified hazards.

Chemical Identification

| Identifier | Value |

| Chemical Name | (2-hydroxy-4-methylphenyl)-phenylmethanone |

| Synonyms | 2-Hydroxy-4-methylbenzophenone |

| CAS Number | 3098-18-8 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Structure |

|

Hazard Identification and Classification

The primary toxicological information available for 2-Hydroxy-4-methylbenzophenone is its GHS hazard classification, which indicates potential for skin and eye irritation.[1]

| Endpoint | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Skin Irritant, Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Eye Irritant, Category 2 | H319: Causes serious eye irritation |

Data sourced from ECHA C&L Inventory via PubChem.[1]

Toxicological Data Summary

A comprehensive search of scientific literature and regulatory databases reveals a significant lack of quantitative toxicity data for 2-Hydroxy-4-methylbenzophenone. The following table summarizes the status of available data for key toxicological endpoints.

| Toxicological Endpoint | Data Summary |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Sensitization | No data available |

| Genotoxicity/Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive/Developmental Toxicity | No data available |

| Repeated Dose Toxicity | No data available |

Note: The absence of data for these critical endpoints means a comprehensive risk assessment cannot be performed without further testing. Researchers and professionals should handle this compound with appropriate caution, assuming potential hazards in line with standard laboratory practice for uncharacterized substances.

Standardized Experimental Protocols

While specific study reports for 2-Hydroxy-4-methylbenzophenone are not publicly available, the GHS classifications for skin and eye irritation are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these tests are described below.

Skin Irritation Testing (Ref: OECD Test Guideline 404)

The in vivo dermal irritation and corrosion test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Animal Model: The test is typically performed on healthy, young adult albino rabbits.

-

Test Substance Application: A small amount (e.g., 0.5 g) of the test substance is applied directly to a shaved patch of skin on one animal.

-

Exposure: The substance is held in contact with the skin under a gauze patch for a specified period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. The treated skin is then examined for signs of erythema (redness) and edema (swelling) at graded intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are calculated for each observation time.

-

Classification: The substance is classified as a skin irritant (Category 2) if the mean scores meet specific criteria defined in the GHS.

Eye Irritation Testing (Ref: OECD Test Guideline 405)

The acute eye irritation and corrosion test evaluates the potential of a substance to produce damage to the eye upon a single exposure.

Methodology:

-

Animal Model: The test is typically conducted on healthy, young adult albino rabbits.

-

Test Substance Instillation: A small, measured amount (e.g., 0.1 mL for liquids or 0.1 g for solids) of the test substance is placed into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of ocular lesions at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours). The key effects observed are corneal opacity, iritis (inflammation of the iris), and conjunctival redness and swelling (chemosis).

-

Scoring: The severity of the ocular reactions is assessed and scored using a standardized grading system.

-

Reversibility: The persistence of the ocular effects is monitored for up to 21 days if the lesions are not fully reversed by 72 hours.

-